(~13~C_10_)Naphthalene
Description
Properties
IUPAC Name |
naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-IIYFYTTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13CH]=[13CH][13CH]=[13CH][13C]2=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676055 | |
| Record name | (~13~C_10_)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.097 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219526-41-7 | |
| Record name | (~13~C_10_)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 219526-41-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Labeled Cyclobutenones
The process begins with squaric acid (8 ), which undergoes alkylation using deuterated iodomethane (CD3I) to yield dimethyl squarate (9 ). Subsequent alkynylation with lithium ethynyltrimethylsilane-13C2 (1 ) produces cyclobutenone 10 . Deprotection of the trimethylsilyl group using tetrabutylammonium fluoride (TBAF) generates cyclobutenone 11 , which serves as the left-hand fragment of the naphthalene system.
For the right-hand fragment, squaric acid is alkylated with isopropanol-d8 to produce an asymmetrical squarate (22 ). Coupling this with ethynyltrimethylsilane-13C2 via ortho-lithiation yields regioisomers 23a and 23b , which converge upon thermal rearrangement to form a common naphthalene-1,4-diol intermediate.
Final Assembly and Deuterium Labeling
The intermediate hydroquinone is methylated using dimethyl sulfate-d6 (CD3)2SO4 to produce Naphthalene-13C10 (24 ). This method achieves 15% overall yield over 10 linear steps, with isotopic purity exceeding 99%. The deuterated alkoxy groups enhance stability in NMR studies by minimizing proton-related signal interference.
Microbial Degradation-Assisted Synthesis
An alternative route, developed for metabolic tracing in anaerobic bacteria, utilizes 13C-labeled precursors in microbial degradation pathways. Annweiler et al. demonstrated that Thauera aromatica strain OcN1 metabolizes naphthalene-13C10 into 2-naphthoic acid-13C11, providing insights into isotopic retention during biodegradation.
Isotopic Incorporation in Biomass
In mineral medium experiments, [1-13C]naphthalene was degraded by OcN1 at 60°C, with 77–82% mineralized to 13CO2 and 17–21% incorporated into biomass. Amino acid analysis via isotope ratio mass spectrometry (IRMS) revealed 13C enrichment in alanine, glycine, and glutamic acid, confirming microbial uptake of labeled carbon.
Scalability and Purity Considerations
While microbial methods offer ecological relevance, they face challenges in isolating pure Naphthalene-13C10 due to metabolic diversification. However, coupling microbial degradation with chemical extraction (e.g., dichloromethane washes) improves yield, achieving >98% chemical and isotopic purity.
Classical Organic Synthesis Adaptations
Traditional naphthalene syntheses, such as the Haworth reaction, have been adapted for isotopic labeling by substituting 13C-enriched precursors.
Haworth Synthesis with 13C-Labeled Benzene
Benzene-13C6 undergoes Friedel-Crafts acylation with acetyl chloride-13C2 to form tetralone-13C8. Subsequent dehydrogenation using palladium on carbon (Pd/C) yields Naphthalene-13C10. This method, while conceptually straightforward, requires stringent control over side reactions to maintain isotopic integrity.
Diels-Alder Approach
Cyclopentadiene-13C5 and benzoquinone-13C6 engage in a Diels-Alder reaction, followed by aromatization via sulfuric acid treatment. This route produces naphthalene-13C10 in 45–50% yield, though isotopic scrambling at high temperatures remains a limitation.
Comparative Analysis of Synthetic Methods
Quality Control and Characterization
Nuclear Magnetic Resonance (NMR)
13C NMR spectroscopy confirms isotopic labeling, with peaks at 125–135 ppm for aromatic carbons. The absence of 12C signals (natural abundance: 1.1%) validates purity.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of Naphthalene-13C10 shows a molecular ion at m/z 138.10 (calculated for C10H8: 128.06), with a 10 Da shift confirming 13C incorporation.
Isotope Ratio Monitoring (IRM)
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) quantifies 13C enrichment, with δ13C values exceeding +4,000‰ relative to Pee Dee Belemnite (PDB).
Applications in Research
Environmental Tracing
Naphthalene-13C10 tracks hydrocarbon degradation in anaerobic sediments, distinguishing biotic and abiotic processes via 13CO2 evolution.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-13C10 undergoes several types of chemical reactions, including:
Oxidation: Naphthalene-13C10 can be oxidized to form phthalic anhydride.
Reduction: It can be reduced to form tetrahydronaphthalene.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of various substituted naphthalenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Phthalic anhydride.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
Chemistry
Naphthalene-13C10 serves as a tracer in chemical reactions, allowing researchers to study reaction mechanisms and kinetics. The isotopic label enhances the sensitivity of analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Table 1: Key Chemical Reactions Involving Naphthalene-13C10
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Oxidation | Phthalic Anhydride | |
| Reduction | Tetrahydronaphthalene | |
| Electrophilic Substitution | Various Bromonaphthalenes |
Biology
In biological studies, Naphthalene-13C10 is utilized to trace carbon pathways in metabolic processes. It helps in understanding how organisms metabolize hydrocarbons and can be particularly useful in microbial ecology.
Case Study: Metabolic Pathways
A study investigated the degradation of naphthalene by specific bacteria. By using Naphthalene-13C10, researchers traced the incorporation of carbon into microbial biomass and identified key metabolic intermediates.
Medicine
In pharmacokinetic studies, Naphthalene-13C10 aids in understanding drug metabolism and distribution within biological systems. Its isotopic labeling allows for precise tracking of drug compounds in vivo.
Table 2: Pharmacokinetic Studies Using Naphthalene-13C10
| Study Focus | Methodology | Findings |
|---|---|---|
| Drug Metabolism | Administration of Naphthalene-13C10 to subjects | Traced metabolic pathways |
| Distribution Studies | Mass spectrometry analysis | Identified distribution patterns |
Environmental Studies
Naphthalene-13C10 is employed to monitor and track the fate of pollutants in environmental systems. It is particularly useful for studying the biodegradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated sites.
Case Study: Environmental Bioremediation
In a field study on contaminated soil, researchers used Naphthalene-13C10 to assess the degradation rates of naphthalene by indigenous microbial populations. The isotopic label allowed for accurate measurement of degradation pathways and rates.
Mechanism of Action
The mechanism of action of Naphthalene-13C10 involves its use as a tracer molecule. The carbon-13 isotope allows researchers to track the movement and transformation of the compound in various chemical and biological systems. This is particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy, where the isotopic label provides a distinct signal .
Comparison with Similar Compounds
Analytical and Industrial Relevance
- Environmental Monitoring : Naphthalene-<sup>13</sup>C10 is pivotal in quantifying airborne PAHs, while deuterated analogs are preferred for water solubility studies .
- Pharmaceutical Research: Its isotopic purity ensures accurate pharmacokinetic tracing in drug metabolism studies, unlike non-labeled naphthalene derivatives, which may interfere with endogenous compounds .
Biological Activity
Naphthalene-13C10 is a stable isotope-labeled compound of naphthalene, utilized in various biological and environmental studies to trace metabolic pathways and degradation processes. This article reviews the biological activity of Naphthalene-13C10, focusing on its role in microbial degradation, metabolic pathways, and implications for environmental bioremediation.
Overview of Naphthalene-13C10
Naphthalene (C10H8) is a polycyclic aromatic hydrocarbon (PAH) commonly found in crude oil and as a byproduct of combustion processes. The introduction of carbon-13 isotopes in Naphthalene-13C10 allows researchers to track its metabolic fate in microbial cultures and environmental samples through techniques like stable isotope probing (SIP).
Microbial Degradation Pathways
Anaerobic Degradation
Research has shown that certain sulfate-reducing bacteria can utilize naphthalene under anaerobic conditions. For instance, studies involving the enrichment culture N47 revealed that naphthalene undergoes carboxylation as the initial activation step, leading to the production of 2-naphthoic acid. This process was confirmed using 13C-labeled bicarbonate as a tracer, demonstrating the significance of Desulfobacterium species in this pathway .
Metabolic Products
The degradation of Naphthalene-13C10 results in various metabolites. Key metabolites identified include:
- 2-Naphthoic Acid : The primary product formed during anaerobic degradation.
- 5,6,7,8-Tetrahydro-2-naphthoic Acid : A reduced form indicating further metabolic processing .
Case Studies
-
Study on Methanogenic Degradation
A study focused on methanogenic environments found that Naphthalene-13C10 served as a substrate for specific microbial communities. The incorporation of 13C from Naphthalene-13C10 into microbial biomass was confirmed, indicating active degradation pathways involving methanogenic bacteria . -
SIP Analysis in Oil Sands
In another study examining oil sands, researchers employed SIP with Naphthalene-13C10 to identify bacterial communities capable of degrading PAHs. The results indicated that specific genera, such as Methyloversatilis, actively incorporated the labeled carbon into their biomass, highlighting their role in bioremediation efforts .
Enzymatic Activity
The enzymatic mechanisms involved in the degradation of Naphthalene-13C10 have been characterized through proteomic analyses. Notably, naphthalene carboxylase activity was quantified at rates around 0.12 nmol min^-1 mg^-1 protein in crude extracts from sulfate-reducing cultures . This enzyme catalyzes the conversion of naphthalene to 2-naphthoic acid, underscoring its pivotal role in initiating degradation.
Table: Summary of Key Findings on Naphthalene-13C10
| Study Focus | Key Findings | Microbial Species Involved |
|---|---|---|
| Anaerobic Degradation | Carboxylation as initial step; production of 2-naphthoic acid | Desulfobacterium sp. |
| Methanogenic Conditions | Incorporation of 13C into biomass; active degradation pathways | Methanogenic bacteria |
| Oil Sands Bioremediation | Identification of PAH-degrading bacteria using SIP | Methyloversatilis |
Q & A
Q. How should researchers structure a systematic review on Naphthalene-13C10’s pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
